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Compound of Interest

Compound Name:
4-Chloro-1-(difluoromethoxy)-2-

iodobenzene

Cat. No.: B15238657

Get Quote

Abstract & Strategic Overview
4-Chloro-1-(difluoromethoxy)-2-iodobenzene (CAS: 1000577-66-1) is a high-value scaffold

in medicinal chemistry.[1][2][4] It combines three critical functionalities:

Difluoromethoxy Group (-OCF₂H): A lipophilic hydrogen bond donor that acts as a

bioisostere for hydroxyl or methoxy groups, often improving metabolic stability and

membrane permeability [1].[3]

Aryl Iodide Handle: A reactive site for palladium-catalyzed cross-coupling (Suzuki,

Sonogashira, Buchwald-Hartwig) to elaborate complex drug candidates.[1][2][3]

Chloro Substituent: Provides electronic modulation and fills hydrophobic pockets in protein

targets.[3]

Retrosynthetic Analysis
Direct iodination of 1-chloro-4-(difluoromethoxy)benzene is chemically feasible but suffers from

poor regiocontrol (ortho to Cl vs. ortho to OCF₂H).[1][2] To ensure 100% regioselectivity and
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operational robustness, this protocol utilizes a "Pre-functionalization Strategy":

Step 1: Regioselective ortho-iodination of 4-chlorophenol.[1][2]

Step 2:O-Difluoromethylation of the resulting iodophenol.

This route avoids the use of ozone-depleting chlorodifluoromethane (Freon-22) gas, utilizing

instead the solid, easy-to-handle reagent Sodium Chlorodifluoroacetate for in situ carbene

generation.[1][2][3]

Chemical Pathway Visualization
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Caption: Two-step modular synthesis ensuring regiochemical fidelity via early-stage iodination.

Detailed Experimental Protocols
Step 1: Regioselective Synthesis of 2-Iodo-4-
chlorophenol
This step exploits the strong ortho-directing effect of the hydroxyl group.[1][2] Using N-

Iodosuccinimide (NIS) provides a cleaner reaction profile compared to ICl or I₂/oxidant

mixtures, simplifying purification.[1][3]

Reagents:

4-Chlorophenol (1.0 equiv)[1][3]

N-Iodosuccinimide (NIS) (1.05 equiv)[1][2]
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p-Toluenesulfonic acid (pTsOH) (0.1 equiv) - Catalyst[1][3]

Acetonitrile (MeCN) [0.5 M concentration][1][3]

Protocol:

Setup: Charge a round-bottom flask with 4-chlorophenol and MeCN. Stir until dissolved.

Addition: Add pTsOH followed by the portion-wise addition of NIS over 15 minutes at 0°C (ice

bath) to control exotherm.

Reaction: Remove ice bath and stir at Room Temperature (25°C) for 2–4 hours.

Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1).[1][3] The spot for 4-chlorophenol (higher

Rf) should disappear.[1][2]

Quench: Pour mixture into saturated aqueous sodium thiosulfate (Na₂S₂O₃) to reduce

excess iodine (color change from reddish-brown to pale yellow).

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over

Na₂SO₄, and concentrate.[3]

Purification: Recrystallize from Hexanes or perform short-path silica filtration if necessary.

Yield Target: >85%[1][3][5][6]

Appearance: White to off-white needles.[1][2]

Step 2: O-Difluoromethylation via Difluorocarbene
This step introduces the -OCF₂H motif using Sodium Chlorodifluoroacetate (SCDA).[1][2]

Under thermal conditions, SCDA decarboxylates to release difluorocarbene (:CF₂), which

inserts into the phenoxide O-H bond [2].[3]

Reagents:

2-Iodo-4-chlorophenol (1.0 equiv) (From Step 1)[1][2][3]

Sodium 2-chloro-2,2-difluoroacetate (SCDA) (2.5 equiv)[1][2][3]
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Potassium Carbonate (K₂CO₃) (2.0 equiv)[1][3]

Solvent: DMF : Water (10:1 ratio) [0.3 M][1][3]

Protocol:

Setup: In a pressure tube or heavy-walled flask, dissolve 2-iodo-4-chlorophenol and K₂CO₃

in DMF/Water.

Note: The water co-solvent is critical to aid the solubility of the base and facilitate the

protonation step of the carbene mechanism.

Degassing: Sparge the solution with Nitrogen or Argon for 10 minutes to remove O₂

(prevents oxidation of the iodide).

Reagent Addition: Add SCDA in one portion.

Heating: Seal the vessel and heat to 100°C for 4–6 hours.

Caution: Evolution of CO₂ gas occurs. Ensure the vessel is rated for pressure or use a

reflux condenser with a gas outlet bubbler if not using a sealed tube.

Workup: Cool to room temperature. Dilute with water and extract with Diethyl Ether (Et₂O) or

MTBE.[3]

Why Ether/MTBE? DMF partitions well into the aqueous phase, leaving the product in the

ether layer.[3]

Washing: Wash organics extensively with water (3x) to remove residual DMF, then Brine

(1x).[3]

Purification: Flash Column Chromatography (100% Hexanes to 5% EtOAc/Hexanes). The

product is non-polar.

Analytical Validation & QC
To certify the synthesized material, compare analytical data against these standard parameters.
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Parameter Expected Result Interpretation

Physical State
Colorless oil or low-melting

solid

High purity usually yields an

oil; impurities induce color.[1]

[2]

¹H NMR (CDCl₃) δ 6.50 ppm (t, J = 73 Hz, 1H)

The "Gold Standard" signal.

The triplet arises from H-F

coupling (geminal).[3]

¹⁹F NMR δ -82.0 ppm (d, J = 73 Hz, 2F)

Confirms the CF₂H group. The

doublet matches the proton

coupling.

MS (GC-MS) m/z 304 (M+), 306 (M+2)

Characteristic isotope pattern

for Chlorine (3:1) and Iodine.

[3][4][5][7][8][9][10]

Regiochemistry ¹H NMR aromatic splitting
1,2,4-substitution pattern must

be preserved (d, dd, d signals).

Safety & Handling Guide
Critical Hazards[1][2][3]

Difluorocarbene Generation: The decomposition of SCDA releases CO₂ and transient :CF₂

species. While :CF₂ is consumed rapidly, the gas pressure build-up requires appropriate

glassware (pressure tubes or open reflux).[1][3]

Alkylating Potential: The product is an alkyl halide analog and should be treated as a

potential alkylating agent. Use gloves and work in a fume hood.

Iodine Waste: All aqueous waste from Step 1 containing iodides/oxidants must be

segregated into halogenated waste streams to prevent corrosion of metal plumbing.

Troubleshooting Table
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Issue Probable Cause Corrective Action

Low Yield (Step 2)
Incomplete carbene generation

or hydrolysis.[1][2]

Increase SCDA to 3.0 equiv.

Ensure reaction temp reaches

100°C internal.

Starting Material Remains
Moisture in DMF (Step 2) or

old NIS (Step 1).[1][3]

Use anhydrous DMF (though

small water amount is needed,

excess kills carbene).[3]

Recrystallize NIS from

dioxane/CCl4 if black/brown.[2]

[3]

Regioisomer Contamination
Incorrect starting material or

migration (rare).[1][3]

Verify 4-chlorophenol purity.

Iodine migration is unlikely

under these basic conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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